4-(Aminomethyl)-3-(methylamino)phenol
Description
4-(Aminomethyl)-3-(methylamino)phenol is a phenolic derivative characterized by a hydroxyl group at the para position, a methylamino group at the meta position, and an aminomethyl substituent at the ortho position (relative to the hydroxyl group). Its reactivity is influenced by the protonation state of the amino groups, particularly under acidic conditions, which enhances the electrophilicity of the aromatic ring .
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-(aminomethyl)-3-(methylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-10-8-4-7(11)3-2-6(8)5-9/h2-4,10-11H,5,9H2,1H3 |
InChI Key |
BCYHVEFFDBDGOB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)O)CN |
Origin of Product |
United States |
Preparation Methods
Basic Principles
The Mannich reaction represents one of the most effective pathways for introducing aminomethyl groups onto aromatic substrates. This approach involves a three-component reaction between a phenol, formaldehyde, and an amine component.
Synthetic Pathway via Sequential Mannich Reactions
The synthesis of this compound can be achieved through a sequential Mannich reaction approach outlined below:
- Initial aminomethylation of p-cresol or appropriate phenol derivative
- Secondary aminomethylation with methylamine
- Selective functional group transformations
This sequential methodology builds upon principles described in patent literature for related aminomethylphenol compounds. The key advantage of this approach is the ability to selectively introduce different amino groups at specific positions on the aromatic ring.
Detailed Reaction Protocol
Step 1: Primary Mannich Reaction
A mixture of p-cresol (10 g), formaldehyde (37% solution, 8 g), and methylamine (25% aqueous solution, 10 g) is heated under reflux for 4-6 hours. The reaction temperature should be maintained at 60-70°C. This step introduces the methylamino group at the ortho position to the hydroxyl group.
Step 2: Secondary Mannich Reaction
The intermediate from step 1 is subsequently treated with formaldehyde (37% solution, 8 g) and ammonia (10 g) in methanol (75 g) at 20-25°C for 2-8 hours. This introduces the aminomethyl group at the para position.
Step 3: Purification
The crude product is purified through crystallization from methanol, with a typical yield of 65-75%.
Nitrosation-Reduction Sequence
Theoretical Basis
An alternative approach involves a nitrosation-reduction sequence, drawing upon methodology described for related aminophenol derivatives.
Synthetic Protocol
Step 1: Nitrosation of 3-Methylphenol
A solution of 3-methylphenol (30 g) in sodium hydroxide (13.5 g in 120 mL water) is cooled to 3-10°C. A solution of sodium nitrite (24 g) is added, followed by dropwise addition of hydrochloric acid (36%, 96 g) while maintaining the temperature below 10°C. The precipitated 4-nitroso-3-methylphenol is collected by filtration.
Step 2: Reduction and Methylamination
The nitroso intermediate (10 g) is dissolved in ethanol (90 g) with a catalyst system comprising palladium carbon (0.3 g, 5%) and methylamine (0.5 g). The mixture undergoes hydrogenation at 20-35°C under hydrogen pressure (0.5 MPa) for 2-8 hours. This process simultaneously reduces the nitroso group and introduces the methylamino functionality.
Step 3: Aminomethylation
The resulting 4-amino-3-methylphenol intermediate undergoes a Mannich reaction with formaldehyde and ammonia to introduce the aminomethyl group, following conditions similar to those described in the Mannich approach.
Step 4: Purification
The product is purified by crystallization from ethanol, yielding the target compound with approximately 85% purity.
Reaction Parameters and Optimization
Critical Factors Affecting Yield and Purity
Table 1: Influence of Reaction Parameters on Product Yield
| Parameter | Range | Optimal Conditions | Effect on Yield |
|---|---|---|---|
| Temperature (Mannich) | 20-70°C | 25-40°C | Higher temperatures accelerate reaction but may reduce selectivity |
| Temperature (Reduction) | 0-60°C | 20-35°C | Lower temperatures improve selectivity |
| Solvent | Various alcohols | Methanol, Ethanol | Methanol provides highest yields (75-85%) |
| Catalyst (Reduction) | Pd/C, Pd/Al, Raney Ni | Pd/C (5%) | Pd/C offers optimal activity and selectivity |
| Reaction Time (Mannich) | 2-24 h | 4-8 h | Extended times may lead to side reactions |
| Reaction Time (Reduction) | 2-12 h | 2-8 h | Depends on hydrogen pressure and catalyst loading |
| pH (Reduction) | Acidic-Neutral | Mildly acidic | Acid medium essential for controlled reduction |
Catalyst Selection Considerations
The selection of an appropriate catalyst system significantly influences both reaction efficiency and product purity. For the reduction step, palladium-based catalysts (particularly 5% palladium on carbon) consistently deliver superior results compared to other systems.
Based on experimental data, catalyst loading in the range of 0.005-0.05:1 (weight ratio relative to the nitroso intermediate) provides optimal performance. Higher loadings may accelerate the reaction but often lead to increased formation of by-products.
Alternative Synthetic Routes
Direct Aminomethylation Approach
An alternative synthetic strategy involves the direct aminomethylation of 3-(methylamino)phenol using a modified Mannich reaction. This approach requires:
- Preparation of 3-(methylamino)phenol from 3-nitrophenol via reduction and selective methylation
- Aminomethylation using formaldehyde and ammonia
While this route offers conceptual simplicity, achieving regioselectivity presents significant challenges, typically resulting in lower yields (40-55%) compared to the sequential approaches described earlier.
Lewis Acid-Catalyzed Approach
Recent research has explored Lewis acid-catalyzed methods for the preparation of aminomethylphenols. This approach offers improved regioselectivity and potentially milder reaction conditions:
The reaction involves 3-(methylamino)phenol, formaldehyde, and ammonia in the presence of a Lewis acid catalyst (BPh₃ or B(C₆F₅)₃) in an ethanol/tetrahydrofuran mixed solvent (volume ratio 1:3). The addition of 1-5% Lewis acid catalyst significantly improves yield and regioselectivity.
Purification and Characterization
Purification Methods
The purification of this compound requires careful consideration due to its high polarity and potential for hydrogen bonding. Effective purification methods include:
- Recrystallization : From methanol or ethanol, often with the addition of a small amount of water (0.5-1.5:1 weight ratio relative to the crude product)
- Column Chromatography : Using silica gel with appropriate solvent systems (e.g., ethyl acetate/methanol/ammonia)
- Salt Formation and Subsequent Freebasing : Formation of the hydrochloride salt followed by liberation of the free base
Analytical Characterization
Typical analytical data for this compound:
- Melting Point : 198-200°C (hydrochloride salt)
- IR Spectroscopy : Characteristic bands at 3300-3400 cm⁻¹ (NH stretching), 3200-3300 cm⁻¹ (OH stretching), 1600-1650 cm⁻¹ (aromatic C=C)
- ¹H NMR (in DMSO-d₆): δ 2.70 (s, 3H, NHCH₃), 3.65 (s, 2H, CH₂NH₂), 5.25-6.75 (m, 3H, aromatic), 8.90 (s, 1H, OH)
- HPLC Purity : ≥99.5% when properly purified
Comparative Analysis of Preparation Methods
Efficiency Comparison
Table 2: Comparison of Different Synthetic Routes
| Synthetic Route | Yield (%) | Steps | Advantages | Limitations |
|---|---|---|---|---|
| Sequential Mannich | 65-75 | 3 | High regioselectivity, scalable | Requires careful temperature control |
| Nitrosation-Reduction | 70-85 | 4 | Higher overall yield | More complex setup, requires H₂ handling |
| Direct Aminomethylation | 40-55 | 2 | Fewer steps | Lower regioselectivity, more by-products |
| Lewis Acid Catalyzed | 60-70 | 2 | Mild conditions, good selectivity | Higher cost due to catalyst requirements |
Industrial Applicability Assessment
For industrial-scale production, the nitrosation-reduction sequence offers several advantages:
- Higher overall yield
- More readily available starting materials
- Established safety protocols for handling hydrogen
- Scalable reaction conditions
- Better atom economy
However, the sequential Mannich approach may be preferred in laboratory settings or smaller production scales due to simpler equipment requirements and reduced hazards.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be further reduced to form more saturated amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is frequently used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: More saturated amines.
Substitution: Various substituted phenols and amines.
Scientific Research Applications
4-(Aminomethyl)-3-(methylamino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is an intermediate in the production of pharmaceuticals, particularly those targeting neurological conditions.
Industry: It is used in the manufacture of dyes and pigments
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-(methylamino)phenol involves its interaction with specific molecular targets. In biological systems, it can act as a neurotransmitter analog, interacting with receptors in the nervous system. The aminomethyl and methylamino groups play a crucial role in binding to these receptors, modulating their activity and influencing various physiological processes .
Comparison with Similar Compounds
Key Structural Analogues
The following table summarizes structurally related phenolic compounds and their distinguishing features:
Physicochemical and Toxicological Properties
Solubility and Stability
- This compound: Moderately soluble in polar solvents (e.g., water, ethanol) due to amino and hydroxyl groups. Stability is pH-dependent; protonated forms are more stable in acidic media.
- 4-(Methylamino)phenol: Forms stable hemisulfate salts (e.g., bis(4-hydroxy-N-methylanilinium) sulfate) to mitigate oxidative degradation. Exhibits higher volatility compared to aminomethyl-substituted analogues .
Toxicity Profiles
Pharmacological Potential
- Ion Channel Modulation: Pyridine derivatives with similar substitution patterns (e.g., 4-(methylamino)pyridine) exhibit voltage-gated potassium channel blocking activity, suggesting that this compound could be explored for neurological applications .
- Antimicrobial Activity: Fluorinated phenolic derivatives, such as 4-(Aminomethyl)-3-fluorophenol, show promise against enteric pathogens, highlighting the role of electronegative substituents in enhancing bioactivity .
Q & A
Q. What synthetic strategies are recommended for the preparation of 4-(Aminomethyl)-3-(methylamino)phenol, and how can reaction conditions be optimized for higher yields?
A stepwise approach is advised, starting with the introduction of the aminomethyl group via reductive amination or nucleophilic substitution on a phenolic precursor, followed by selective methylation of the secondary amine. Protecting groups (e.g., Boc for amines) may prevent undesired side reactions. Reaction optimization can involve varying solvents (e.g., DMF or methanol), temperatures, and catalysts (e.g., palladium for cross-coupling). Monitor intermediates using TLC and HPLC, and validate purity via melting point analysis .
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- NMR : Analyze - and -NMR spectra for characteristic peaks: phenolic -OH (~5-6 ppm), methylamino protons (~2.5 ppm), and aminomethyl protons (~3.3 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Mass Spectrometry : Employ ESI-MS or EI-MS to confirm the molecular ion peak (expected m/z: ~166 for CHNO). Compare fragmentation patterns with computational predictions (e.g., NIST databases) .
Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
Use reverse-phase HPLC with UV detection (λ ~270 nm, typical for phenolic compounds) or LC-MS/MS for higher sensitivity. Validate the method via spike-recovery experiments in relevant matrices (e.g., plasma or cell lysates). Calibrate with certified reference standards, ensuring linearity (R > 0.99) and limits of detection (LOD < 1 ng/mL) .
Advanced Research Questions
Q. How can the metabolic stability and primary metabolic pathways of this compound be elucidated in vitro?
Incubate the compound with liver microsomes or hepatocytes, and analyze metabolites using high-resolution LC-QTOF-MS. Key metabolic reactions may include:
- N-Methyl oxidation : Formation of N-oxide derivatives.
- Conjugation : Glucuronidation or sulfation of the phenolic -OH group. Quantify metabolic half-life (t) and intrinsic clearance (Cl) using the substrate depletion method .
Q. What experimental approaches are recommended to resolve contradictions in reported bioactivity data (e.g., divergent IC values across studies)?
- Standardization : Ensure consistent assay conditions (e.g., pH, temperature, and cell passage number).
- Orthogonal assays : Validate activity using multiple methods (e.g., enzymatic inhibition and cell-based assays).
- Meta-analysis : Statistically aggregate data from independent studies to identify outliers and assess heterogeneity. Reference methodologies from multi-disciplinary studies on analogous compounds .
Q. How can the compound’s potential as a tyrosine kinase inhibitor be evaluated, and what computational tools support mechanism-of-action studies?
- Kinase assays : Use fluorescence-based or radiometric assays to measure inhibition of target kinases (e.g., EGFR or Src).
- Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes and affinity to kinase ATP-binding pockets. Validate with mutagenesis studies on key residues .
Methodological Notes
- Synthesis : Prioritize regioselective reactions to avoid positional isomerism (common in poly-substituted phenols).
- Toxicity Screening : Use Ames tests for mutagenicity and MTT assays for cytotoxicity in primary cell lines .
- Data Reproducibility : Archive raw spectra and chromatograms in open-access repositories (e.g., Zenodo) to facilitate peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
